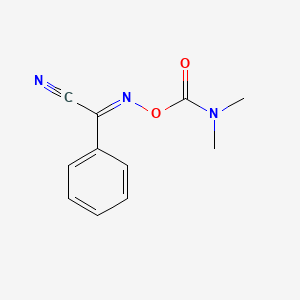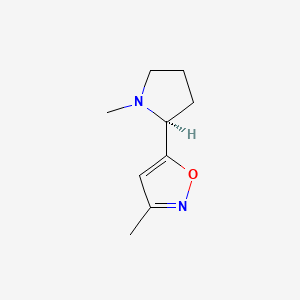
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-418 is a compound developed by Abbott Laboratories. It is known for its nootropic, neuroprotective, and anxiolytic effects. The compound has been researched for its potential in treating Alzheimer’s disease and attention deficit hyperactivity disorder. ABT-418 acts as an agonist at neural nicotinic acetylcholine receptors, with subtype-selective binding to the α4β2, α7/5-HT3, and α2β2 nicotinic acetylcholine receptors .
Preparation Methods
The synthesis of ABT-418 involves the formation of the isoxazole ring and the attachment of the pyrrolidinyl groupIndustrial production methods may involve optimizing these steps to ensure high yield and purity .
Chemical Reactions Analysis
ABT-418 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying nicotinic acetylcholine receptor agonists.
Biology: The compound is used to investigate the role of nicotinic receptors in neural signaling and cognitive functions.
Medicine: ABT-418 has shown promise in treating cognitive impairments associated with Alzheimer’s disease and attention deficit hyperactivity disorder
Industry: The compound’s neuroprotective properties make it a candidate for developing new therapeutic agents for neurodegenerative diseases
Mechanism of Action
ABT-418 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. It selectively binds to the α4β2, α7/5-HT3, and α2β2 subtypes of these receptors. This binding enhances cholinergic transmission, leading to improved cognitive functions and anxiolytic effects. The compound’s mechanism involves modulating the activity of these receptors, which play a crucial role in neural signaling and synaptic plasticity .
Comparison with Similar Compounds
ABT-418 is compared with other nicotinic receptor agonists such as:
ABT-089: Another nicotinic receptor agonist developed by Abbott Laboratories, known for its cognitive-enhancing properties.
(-)-Nicotine: A well-known nicotinic receptor agonist with similar cognitive and anxiolytic effects but a higher side-effect profile.
Epiboxidine: A compound with similar receptor binding properties but different pharmacological effects.
ABT-418 is unique due to its selective binding to specific nicotinic receptor subtypes and its reduced side-effect profile compared to (-)-nicotine .
Properties
CAS No. |
147402-53-7 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1 |
InChI Key |
ILLGYRJAYAAAEW-QMMMGPOBSA-N |
SMILES |
CC1=NOC(=C1)C2CCCN2C |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCCN2C |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C |
Appearance |
Solid powder |
Key on ui other cas no. |
147402-53-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole ABT 418 ABT-418 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


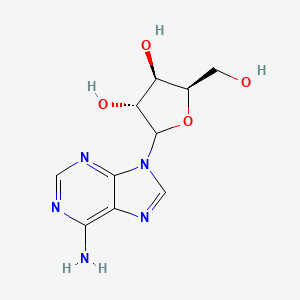
![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)
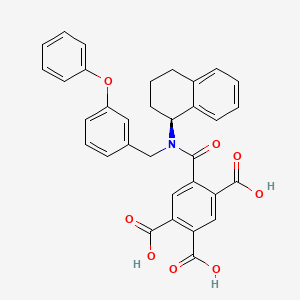
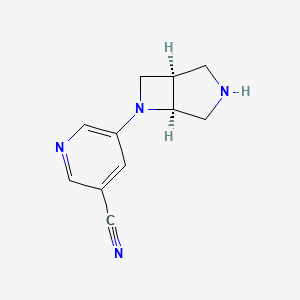
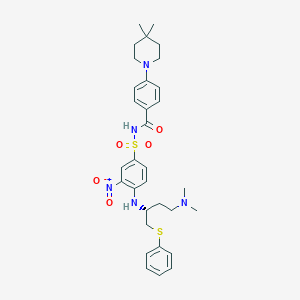
![5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride](/img/structure/B1664229.png)
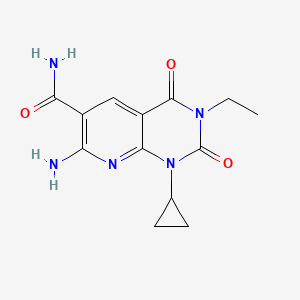

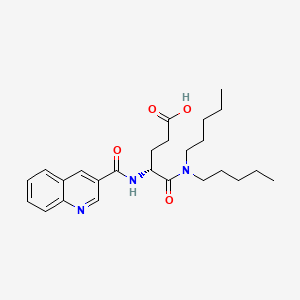

![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

![1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1664243.png)
